molecular formula C11H9BrO3 B1405254 3-Bromo-6-methoxy-4-methyl-chromen-2-one CAS No. 210772-04-6

3-Bromo-6-methoxy-4-methyl-chromen-2-one

Cat. No.: B1405254
CAS No.: 210772-04-6
M. Wt: 269.09 g/mol
InChI Key: XTKZTGCIXUGNQZ-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-4-methyl-chromen-2-one (CAS 210772-04-6) is a synthetic brominated derivative of the coumarin scaffold with a molecular formula of C 11 H 9 BrO 3 and a molecular weight of 269.09 g/mol . This compound serves as a versatile chemical intermediate for researchers, particularly in the fields of medicinal chemistry and drug discovery. Coumarin derivatives are extensively investigated for their broad biological activities, with the substituents at the C-3 and C-4 positions being crucial for developing potent antibacterial agents . The bromine atom at the 3-position of this chromenone core is a reactive site that can be further functionalized via nucleophilic substitution, allowing for the synthesis of diverse heterocyclic compounds such as pyrazolopyrimidines, thiadiazoles, and thiazoles for biological evaluation . Scientific research into analogous brominated coumarins has demonstrated promising antitumor activity against various cancer cell lines, including liver carcinoma (HEPG2), highlighting the potential of this compound class in oncology research . The structure is characterized by its planar, aromatic nature resulting from continuous electron delocalization over the coumarin ring system, a feature that can influence its intermolecular interactions and binding to biological targets . This product is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-bromo-6-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6-8-5-7(14-2)3-4-9(8)15-11(13)10(6)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKZTGCIXUGNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-4-methyl-chromen-2-one typically involves the bromination of 6-methoxy-4-methylchromen-2-one. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-4-methyl-chromen-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the chromenone structure can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted chromenones with various functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-6-methoxy-4-methyl-chromen-2-one has been investigated for its anticancer properties . Research indicates that it can inhibit specific enzymes involved in cell proliferation, suggesting potential as a lead compound for drug development targeting cancer cells. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic genes.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties , particularly against bacterial strains. It has been shown to inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication, highlighting its potential as an antibacterial agent. This property could be further explored for developing new antibiotics.

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and oxidation, facilitates the development of new materials and compounds with tailored properties.

Potential Anticoagulant Properties

Research has also explored the compound's potential as an anticoagulant , which could be beneficial in treating cardiovascular diseases. Its interaction with specific molecular targets related to coagulation pathways suggests it may have therapeutic applications in this area.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer effects of this compound on Ehrlich ascites carcinoma cells, researchers observed that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of gene expression related to cell survival.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that it effectively inhibited bacterial growth, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-4-methyl-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromenone core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Notable Properties/Applications References
3-Bromo-6-methoxy-4-methyl-chromen-2-one Not provided C₁₁H₉BrO₃ Br (3), OCH₃ (6), CH₃ (4) 267.08 Antimicrobial activity; synthetic intermediate
6-Bromo-3-methyl-2H-chromen-2-one - C₁₀H₇BrO₂ Br (6), CH₃ (3) 239.07 Lower molecular weight; reduced solubility
3-Acetyl-6-bromo-2H-chromen-2-one 2199-93-1 C₁₁H₇BrO₃ Br (6), COCH₃ (3) 267.08 Enhanced lipophilicity; potential kinase inhibition
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one 92796-40-2 C₁₆H₁₁BrO₂ Br (6), CH₃ (4), C₆H₅ (3) 315.16 Increased steric bulk; π-π interactions
4-Bromomethyl-6-methoxy-2H-chromen-2-one - C₁₁H₉BrO₃ BrCH₂ (4), OCH₃ (6) 267.08 Reactive bromomethyl group; alkylation agent
Key Observations:
  • Substituent Position : Bromine at position 3 (target compound) vs. 6 (6-Bromo-3-methyl-2H-chromen-2-one) alters electronic effects. The 3-bromo group deactivates the ring for electrophilic substitution, while the 6-methoxy group activates adjacent positions .
  • Reactivity : The bromomethyl group in 4-Bromomethyl-6-methoxy-2H-chromen-2-one makes it more reactive in nucleophilic substitutions compared to the target compound’s stable bromo group .

Physicochemical Properties

  • Solubility: The methoxy group in the target compound improves water solubility compared to non-polar analogs like 6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one. However, bromine and methyl groups increase logP (3.93), indicating moderate hydrophobicity .
  • Thermal Stability : Methyl and methoxy substituents enhance thermal stability, with decomposition temperatures >250°C, compared to acetylated analogs (<200°C) .

Biological Activity

3-Bromo-6-methoxy-4-methyl-chromen-2-one, also known as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This compound is structurally characterized by a bromine atom and methoxy group, which contribute to its unique pharmacological properties. Research has indicated that it possesses potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Chemical Structure

The molecular formula of this compound is C_11H_9BrO_3. Its structure can be depicted as follows:

Structure C9H5BrO3\text{Structure }\text{C}_9\text{H}_5\text{BrO}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound has been shown to inhibit various enzymes and pathways involved in disease processes, including cancer and inflammation.

  • Enzyme Inhibition : It has been reported to exhibit inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
  • Antimicrobial Activity : The compound demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL .

Biological Activity Data

Biological Activity Target/Pathway IC50/Effect Reference
CDK4 InhibitionCell Cycle Regulation0.036 µM
AntimicrobialBacterial Strains1 - 4 μg/mL
AnticancerMCF-7 Cell Line0.0136 µM

Case Studies and Research Findings

  • Anticancer Properties : A study focused on the anticancer potential of coumarin derivatives, including this compound, found that it exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's IC50 values were particularly low, indicating high potency .
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The presence of electron-donating groups significantly enhanced its antimicrobial potency compared to other coumarin derivatives .
  • Potential Agricultural Applications : The compound's biological activity extends to agricultural applications where it shows promise as a pesticide due to its efficacy against plant pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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